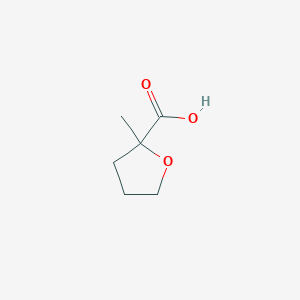

2-Methyltetrahydrofuran-2-carboxylic acid

Overview

Description

2-Methyltetrahydrofuran-2-carboxylic acid (2-MTHFCA) is a chemical compound that has been studied for its potential applications in a variety of scientific fields. 2-MTHFCA is a cyclic carboxylic acid that has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Biomass-Derived Chemical and Solvent Applications 2-Methyltetrahydrofuran, derived from biomass, is a significant solvent in organic chemistry. It has been effectively used in one-pot conversion processes involving non-precious metal catalysts for converting furfural into 2-methyltetrahydrofuran. This process involves two-stage packing in a single reactor, catalyzed by Lewis acid sites, and offers insights into the reaction pathway and mechanism, enhancing future design of 2-methyltetrahydrofuran catalysts (Liu et al., 2020).

2. Extraction of Levulinic Acid 2-Methyltetrahydrofuran has shown potential as a solvent for extracting levulinic acid from dilute aqueous solutions. Its high distribution coefficient values and performance in continuous counter-current columns suggest its suitability for extracting other low molecular weight acids such as formic or lactic acid (Laitinen et al., 2016).

3. Biofuel Compound and Green Solvent 2-Methyltetrahydrofuran is recognized as an attractive biomass-based platform chemical with potential as a biofuel compound. It can be synthesized from bio-based levulinic acid and γ-valerolactone. Studies have focused on the optimization of reaction conditions for the hydrogenation of γ-valerolactone over Ru/C and the subsequent conversion to 2-methyltetrahydrofuran (Al-Shaal et al., 2014).

4. Synthesis of Phosphatidylserine 2-Methyltetrahydrofuran has been used as a reaction medium for enzyme-mediated transphosphatidylation for synthesizing phosphatidylserine. This application highlights its efficiency and environmental friendliness in biosynthesis processes (Duan & Hu, 2013).

5. Organometallic Chemistry The stability of basic organometallic reagents in 2-methyltetrahydrofuran makes it suitable for processes involving these sensitive species, including asymmetric transformations. It is considered an environmentally friendly alternative in organometallic transformations (Monticelli et al., 2016).

6. Green Solvent in Solid-Phase Peptide Synthesis 2-Methyltetrahydrofuran has been proposed as a greener alternative solvent in solid-phase peptide synthesis, particularly for the incorporation of the first amino acid and for peptide precipitation after global deprotection, due to its reduced risk to human health and the environment (Al Musaimi et al., 2018).

7. Asymmetric Reduction in Biocatalysis It has been used in a cosolvent system for the asymmetric reduction of water-insoluble prochiral ketones, demonstrating its potential as an eco-friendly substitute for traditional organic solvents in biocatalysis (Tian et al., 2017).

8. Replacement for Dichloromethane in Biphasic Reactions 2-Methyltetrahydrofuran has been identified as a good substitute for dichloromethane in biphasic reactions due to its solvent polarity and Lewis base strength (Aycock, 2007).

9. Synthesis of Amphiphilic Copolymers It is used in the synthesis of amphiphilic copolymers via tandem polymerizations. The use of 2-methyltetrahydrofuran in these processes demonstrates its versatility and potential in reducing the environmental burden associated with pharmaceutical-grade polymer synthesis (Englezou et al., 2020).

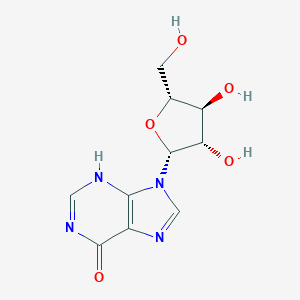

10. Regioselective Enzymatic Acylation The biomass-derived 2-methyltetrahydrofuran has been used in the regioselective acylation of nucleosides, showing enhanced catalytic activity and thermostability compared to other solvents, highlighting its potential for sustainable and greener biocatalytic processes (Gao et al., 2012).

11. Conversion of Levulinic Acid to 2-Methyltetrahydrofuran Studies have shown the facile conversion of levulinic acid to 2-methyltetrahydrofuran using bimetallic catalysts, demonstrating the potential for sustainable chemical processes (Mizugaki et al., 2016).

12. Analysis and Quality Control 2-Methyltetrahydrofuran has been analyzed using capillary gas chromatography for quality control in its production process, demonstrating its importance as an organic intermediate and solvent (Hu-ku, 2015).

13. Ruthenium-Catalyzed Olefin Metathesis The use of 2-methyltetrahydrofuran in olefin metathesis with ruthenium catalysts has been explored, indicating its applicability in classical solvent replacement for such reactions (Smolen et al., 2014).

14. Enzymatic Acylation in Greener Solvents Enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to THF, has shown excellent regioselectivity and analytical yields, demonstrating its efficacy in biotransformations (Simeó et al., 2009).

15. Broad Application in Organic Chemistry 2-Methyltetrahydrofuran's properties make it suitable for applications in syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials, indicating its broad utility in organic chemistry (Pace et al., 2012).

Safety and Hazards

Future Directions

There is a continuous interest in the synthetic community operating at academic and industrial levels towards 2-Methyltetrahydrofuran . The use of non-toxic, inexpensive Earth-abundant 3d metal catalysts as well as alternative energy sources are particularly attractive for environmentally benign transformations . The conversion of lignocellulosic biomass to levulinic acid is also a promising area of research .

Mechanism of Action

Target of Action

2-Methyltetrahydrofuran-2-carboxylic acid (2-MTHF-COOH) is a derivative of 2-Methyltetrahydrofuran (2-MTHF), which is a vital sugar-derived platform chemical It’s known that 2-mthf and its derivatives have been introduced into compounds with pharmaceutical applications .

Mode of Action

It’s known that 2-mthf and its derivatives interact with their targets through chemical reactions, often serving as solvents or reagents in these processes . The specific interactions would depend on the nature of the target and the reaction conditions.

Biochemical Pathways

It’s known that 2-mthf can be derived from biomass resources such as levulinic acid . This suggests that the compound may play a role in the biochemical pathways related to biomass conversion and furan-based chemical synthesis .

Pharmacokinetics

2-MTHF is known for its high boiling point and low melting point, which allows it to be used in a wide range of temperatures

Result of Action

It’s known that 2-mthf and its derivatives have been used in the synthesis of various pharmaceutical compounds . Therefore, the results of 2-MTHF-COOH’s action would likely depend on the specific reactions it’s involved in and the targets it interacts with.

Action Environment

The action of 2-MTHF-COOH can be influenced by various environmental factors. For instance, 2-MTHF is known to form a glassy solid at low temperatures, making it a useful solvent for spectroscopic studies at temperatures as low as -196°C . Additionally, 2-MTHF is more stable and less volatile than other furan-based compounds, making it suitable for use as a motor fuel . These properties suggest that the action, efficacy, and stability of 2-MTHF-COOH could also be influenced by environmental factors such as temperature and pressure.

Biochemical Analysis

Biochemical Properties

2-Methyltetrahydrofuran-2-carboxylic acid plays a significant role in biochemical reactions. It is a vital sugar-derived platform chemical used as a green solvent, fuel additive, or as the starting material for synthesizing downstream chemicals such as dienes, pentane, and 2-pentanone

Cellular Effects

Its parent compound, 2-Methyltetrahydrofuran, is known to be a highly flammable, mobile liquid

Molecular Mechanism

It’s known that 2-Methyltetrahydrofuran can act as a Lewis base in organometallic reactions

Metabolic Pathways

It’s known that 2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural

Properties

IUPAC Name |

2-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQAQMYIZDJCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390378 | |

| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61449-65-8 | |

| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

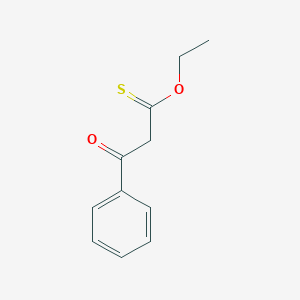

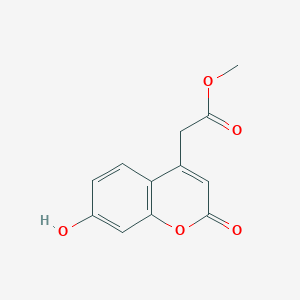

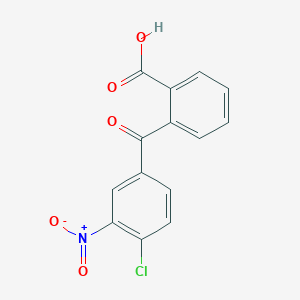

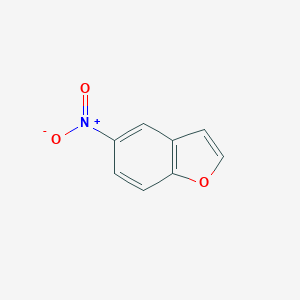

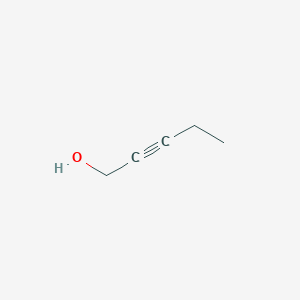

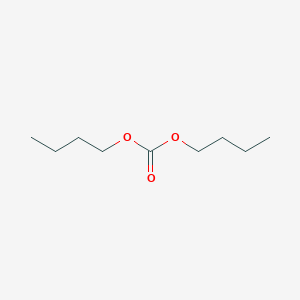

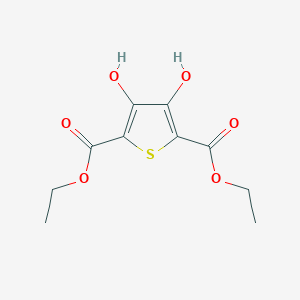

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)